molecular formula C24H26N2O5 B2564304 3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 872609-38-6

3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2564304
M. Wt: 422.481
InChI Key: QXHGWQFHTWOCKF-UHFFFAOYSA-N
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Description

The compound "3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide" is a derivative of benzofuran, which is a heterocyclic compound with various biological activities. Benzofuran derivatives have been synthesized and studied for their potential applications in medicinal chemistry, including antimicrobial, antihyperlipidemic, and antistaphylococcal activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cascade reactions or multi-component reactions. For instance, a general and efficient synthesis of 2-benzofuran-2-ylacetamides can be achieved through sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization . Another example is the one-pot, three-component synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, which involves the reaction of N-benzyl-2-cyanoacetamide with other reactants in the presence of a base . These methods highlight the versatility and efficiency of synthesizing complex benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The substitution patterns on the benzofuran core, such as the presence of dimethoxyphenyl groups, can significantly influence the biological activity and physical properties of these compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including annulation, which is a key step in the synthesis of benzofuran-2(3H)-ones . The reactivity of these compounds can be further explored through molecular docking studies, which can predict their interaction with biological targets and potential inhibitor effects against diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 3,4-dimethoxyphenyl group can affect these properties and thus the compound's suitability for pharmaceutical applications. Spectroscopic methods, such as IR, NMR, and Mass spectrometry, are commonly used to characterize these compounds . Additionally, computational studies, including DFT calculations, can provide insights into the electronic structure, vibrational properties, and potential nonlinear optical properties of these molecules .

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the synthesis of novel compounds with potential biological activities. For example, the synthesis and characterization of various benzofuran-2-carboxamide derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and analgesic agents. These studies often involve detailed synthetic routes, starting from basic chemical precursors to the final desired compounds, followed by their structural characterization using techniques like NMR, IR, Mass spectrometry, and sometimes X-ray crystallography (Lavanya, R. Sribalan, & V. Padmini, 2017).

Biological Evaluation

Compounds with a benzofuran-2-carboxamide core structure have been evaluated for various biological activities. For instance, some derivatives have been tested for their anti-inflammatory, analgesic, and antipyretic properties in vivo, showing promising activities. Such studies are crucial for identifying potential new therapeutic agents (Yong-Sheng Xie et al., 2014).

Antihyperlipidemic Activity

A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and evaluated for their in vivo antihyperlipidemic activity, showing potential as lipid-lowering agents. This suggests a promising avenue for the treatment of hyperlipidemia and coronary heart diseases (T. Al-qirim et al., 2012).

Chemoinformatic Studies

Coumarins and 1-azacoumarins, related to benzofuran compounds, have been extensively studied for their biological activities, showing versatility as biodynamic agents. These studies highlight the importance of structural diversity in the search for new biological functions and therapeutic applications (M. Kulkarni et al., 2006).

properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-19-12-11-16(14-20(19)30-2)25-24(28)23-22(17-9-5-6-10-18(17)31-23)26-21(27)13-15-7-3-4-8-15/h5-6,9-12,14-15H,3-4,7-8,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHGWQFHTWOCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

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